Product packaging for Isobaimuxinol(Cat. No.:CAS No. 105013-72-7)

Isobaimuxinol

Cat. No.: B025544
CAS No.: 105013-72-7
M. Wt: 238.37 g/mol
InChI Key: YBLZTLDYFAHJHH-DHMWGJHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Introduction Isobaimuxinol is a chemical reagent provided exclusively for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals . Intended Use & Regulatory Status RUO products, including this one, are not subject to in vitro diagnostic medical device (IVD) regulatory requirements and have not been evaluated by any regulatory authority for accuracy, specificity, precision, or reproducibility . Consequently, this compound must not be used for any medical purpose, including disease diagnosis, patient management, or performance studies . Research Applications this compound is designed for use by qualified and experienced researchers in controlled laboratory environments. Appropriate research applications may include: • Fundamental scientific research • Pharmaceutical research and drug discovery • Biochemical mechanism of action studies • Other non-clinical investigational procedures Handling & Compliance By purchasing and using this compound, the end-user acknowledges and accepts full responsibility for ensuring its application is strictly confined to research and that all safety and handling protocols are adhered to to .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O2 B025544 Isobaimuxinol CAS No. 105013-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h11-12,16H,4-10H2,1-3H3/t11-,12+,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLZTLDYFAHJHH-DHMWGJHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CCCC(C3(C2)O1)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]([C@@]13C[C@@H](CC2)C(O3)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90909295
Record name (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105013-72-7
Record name Baimuxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105013727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,2,5a-Trimethyloctahydro-2H-3,9a-methano-1-benzoxepin-9-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90909295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation and Spectroscopic Elucidation of Isobaimuxinol

Methodologies for Natural Product Isolation from Aquilaria Volatile Oils

The isolation of specific compounds from the volatile oils of Aquilaria species, including Aquilaria sinensis, typically involves a multi-step process designed to separate the target compound from the myriad of other constituents. Agarwood oil, derived from Aquilaria species, is known to contain a variety of sesquiterpenes and chromones as its main chemical components. rsc.orgtraditionalmedicines.org

Solvent Extraction Techniques

Solvent extraction is a fundamental initial step in the isolation of natural products from plant materials. This technique involves using appropriate solvents to selectively dissolve and extract compounds based on their polarity. For Aquilaria volatile oils, various solvents can be employed, with the choice of solvent impacting the yield and composition of the extract. uitm.edu.mymyfoodresearch.com For instance, petroleum ether and ethanol (B145695) extracts of Aquilaria sinensis have been used for compound isolation. nih.gov Ethanol, being a polar solvent, has been found to be effective in extracting a range of compounds, including 2-(2-phenylethyl) chromone (B188151) derivatives. myfoodresearch.com Hydrodistillation is another common method used to obtain essential oils from Aquilaria species, although it may not be suitable for heat-sensitive compounds. mdpi.comfrim.gov.mytaylors.edu.my Supercritical fluid extraction (SFE) using CO2 is also utilized, offering advantages in preserving volatile components due to lower temperatures. mdpi.commaxapress.com

Chromatographic Purification Strategies

Following the initial extraction, chromatographic techniques are essential for the purification of individual compounds from the complex crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column chromatography is a widely used technique for the initial separation of compounds from a crude extract. In the context of Aquilaria constituents, silica (B1680970) gel column chromatography is frequently employed. nih.govbeilstein-journals.orgjipb.net This method allows for the separation of compounds based on their polarity, with different solvent systems used as the mobile phase to elute compounds sequentially. Flash column chromatography, a variation of column chromatography, can also be used for faster separation. jipb.net

For obtaining highly pure compounds like Isobaimuxinol, more advanced preparative chromatographic techniques are necessary. Preparative chromatography aims to isolate larger quantities of purified substances compared to analytical chromatography. waters.comamazon.com Semi-preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the final purification of compounds from complex natural product mixtures. nih.govrjptonline.orgspringernature.com This method offers higher resolution and efficiency compared to traditional column chromatography, enabling the separation of closely related compounds. rjptonline.org Preparative Thin-Layer Chromatography (Prep-TLC) can also play a role in the isolation of natural products, offering a cost-effective option for purification. nih.gov

Advanced Spectroscopic Techniques for Structural Characterization

Once a compound like this compound has been isolated, spectroscopic techniques are crucial for determining its chemical structure. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is the most important technique for the structure elucidation of organic natural products. mdpi.comresearchgate.net It provides detailed information about the hydrogen and carbon atoms in a molecule, including their chemical environment and connectivity. chemrxiv.org For this compound, various NMR experiments, including 1H-NMR, 13C-NMR, and 2D-NMR (such as COSY, HSQC, and HMBC), are essential for assigning the complete structure. researchgate.netnih.govresearchgate.netnih.gov

In the case of this compound, spectroscopic data, including IR, 1H-NMR, 13C-NMR, and 2D-NMR, as well as Mass Spectrometry (MS), were used for its structural identification. researchgate.netnih.gov X-ray crystallography was also employed to determine its relative stereochemistry. researchgate.netnih.gov

Here is an example of how NMR data might be presented for a compound, similar in principle to the data used for this compound characterization:

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Integration
1H
............
13C
...

Detailed research findings on the spectroscopic data, particularly the NMR data, are critical for confirming the proposed structure of this compound. The comparison of experimental NMR data with calculated values or with data from known related compounds aids in the accurate structural assignment. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information regarding the hydrogen atoms within a molecule, including their chemical environment and connectivity. Analysis of the ¹H NMR spectrum of this compound has been fundamental in its structural elucidation chem960.comcdutcm.edu.cn.

Reported ¹H NMR data for this compound (measured on a Varian FT-80A spectrometer with TMS as internal standard and CDCl₃ as solvent) includes characteristic signals corresponding to specific protons thegoodscentscompany.com:

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsCoupling Constant (J, Hz)Assigned Proton(s)
0.98s3H-C10-CH₃
1.25s3H-C11-CH₃
1.37s3H-C11-CH₃
1.68m1H-4-H
3.56dd1H3.41, 9.812-H
4.03dd1H2.71, 9.812-H

These signals, particularly the doublets of doublets at 3.56 and 4.03 ppm, are indicative of the environment of the assigned protons and their coupling interactions with neighboring hydrogens thegoodscentscompany.com.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound was analyzed to determine the number and types of carbon atoms present chem960.comcdutcm.edu.cn. While specific ¹³C NMR chemical shifts for this compound are not detailed in the provided snippets, ¹³C NMR analysis, often in conjunction with 2D NMR techniques, allows for the assignment of each carbon signal to a specific carbon atom in the molecular structure researchgate.net.

Two-Dimensional (2D) NMR Correlation Studies

Two-dimensional (2D) NMR techniques are indispensable tools for establishing connectivity and spatial relationships between atoms in a molecule. Studies utilizing 2D NMR, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), were employed in the structural elucidation of this compound chem960.comcdutcm.edu.cnresearchgate.netmdpi.com. COSY experiments reveal correlations between coupled protons, while HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by two or three bonds, providing crucial information for piecing together the molecular framework researchgate.netmdpi.com. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry researchgate.netmdpi.com.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of a compound, which helps in establishing its molecular formula and structural features chem960.comresearchgate.netmdpi.com. The molecular formula of this compound was determined to be C₁₅H₂₆O₂ chem960.com.

Electron Ionization Mass Spectrometry (EI-MS) of this compound (determined on a MAT-44S spectrometer at 70 ev) showed a molecular ion peak [M]⁺ at m/z 238, consistent with the molecular formula C₁₅H₂₆O₂ thegoodscentscompany.com. The fragmentation pattern observed in the MS spectrum provides further structural insights thegoodscentscompany.com.

Key MS fragmentation ions for this compound include:

m/z (%)Fragment Ion
238 (12)[M]⁺
223 (66)[M - Me]⁺
220 (32)[M - H₂O]⁺
205 (100)[M - Me - H₂O]⁺
193 (17)-
175 (11)-

The presence of fragments corresponding to the loss of a methyl group (M-Me) and water (M-H₂O), as well as sequential loss of methyl and water (M-Me-H₂O), provides evidence for the presence of methyl groups and a hydroxyl group in the structure thegoodscentscompany.com.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements that allow for the precise determination of a compound's molecular formula. Although specific HRMS data for this compound is not explicitly detailed in the provided snippets, HRMS is a standard technique used in conjunction with other spectroscopic methods to confirm the elemental composition, supporting the molecular formula C₁₅H₂₆O₂ chem960.com.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions from the mass spectrum, providing more detailed structural information through the analysis of the fragment ions researchgate.net. While specific MS/MS fragmentation data for this compound was not found in the provided search results, this technique is commonly employed in the characterization of natural products, including sesquiterpenoids from agarwood, to understand their fragmentation pathways and confirm structural assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies cdutcm.edu.cnthegoodscentscompany.com. The IR spectrum of this compound provided key information about its functional groups chem960.comcdutcm.edu.cnthegoodscentscompany.com.

Reported IR absorption bands for this compound include thegoodscentscompany.com:

Wavenumber (cm⁻¹)Functional Group Assignment
3447OH (hydroxyl group)
2924C-H stretching
1460C-H bending
1381C-H bending
1236C-O stretching (alcohol or ether)

The prominent band at 3447 cm⁻¹ is characteristic of the stretching vibration of a hydroxyl group, confirming the presence of an alcohol functionality in this compound thegoodscentscompany.com. Other bands correspond to typical C-H vibrations and potentially C-O stretching vibrations associated with the oxygen atoms in the molecule thegoodscentscompany.com.

This compound is a sesquiterpenoid compound that has been isolated from the volatile oil of Aquilaria sinensis (Lour) Gilg, a plant known for producing agarwood nih.gov. It is described as a new sesquiterpenoid with the molecular formula C15H26O2, a melting point of 73-75 °C, and a specific rotation of [a]D12 -68(0) (c 0.10, CHCl3) nih.gov.

The structure of this compound was elucidated through a combination of spectroscopic techniques, including Infrared (IR), 1H-NMR, 13C-NMR, and 2D-NMR, as well as Mass Spectrometry (MS) nih.gov. The relative stereochemistry was further determined by X-ray crystallography nih.gov.

The integration of multi-spectroscopic data is crucial for the definitive assignment of a chemical structure. In the case of this compound, the use of various spectroscopic methods provided complementary information about the molecule's functional groups, carbon-hydrogen framework, molecular weight, and fragmentation patterns nih.govarxiv.org.

IR spectroscopy provided information about the functional groups present in this compound, such as hydroxyl groups arxiv.orgscivisionpub.com.

Mass Spectrometry (MS) helped determine the molecular weight and formula of the compound (C15H26O2) and provided insights into its fragmentation pattern, which aids in piecing together structural subunits nih.govarxiv.org.

1H-NMR and 13C-NMR spectroscopy were essential for determining the carbon-hydrogen framework of this compound. 1H-NMR reveals the types of protons and their connectivity, while 13C-NMR provides information about the different carbon environments in the molecule nih.govarxiv.org.

2D-NMR techniques , such as COSY, HSQC, and HMBC, provided crucial connectivity information. COSY (Correlation Spectroscopy) identifies coupled protons, HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly attached to carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons separated by multiple bonds. mdpi.comnih.govresearchgate.net . The combination of these 2D NMR data allows for the construction of the molecular skeleton and the placement of functional groups mdpi.comnih.gov.

By integrating the data obtained from these different spectroscopic methods, researchers were able to piece together the structural fragments and determine the complete planar structure of this compound nih.gov. The relative stereochemistry was subsequently confirmed by X-ray crystallography nih.gov.

While specific detailed spectroscopic data tables (like full NMR peak lists with chemical shifts, multiplicities, and coupling constants, or comprehensive MS fragmentation data) for this compound from the cited sources are not directly extractable in a formatted table here, the studies confirm that such data were acquired and used for the structure elucidation nih.gov. The process involved analyzing the signals from each spectrum and correlating them to build a comprehensive picture of the molecule's structure. mdpi.comnih.govresearchgate.net

Chemical Synthesis and Derivatization Studies of Isobaimuxinol

Strategies for Total Synthesis of Isobaimuxinol

The total synthesis of this compound has been achieved through multi-step sequences that strategically build its intricate molecular framework. These routes are designed to control the formation of multiple stereocenters and assemble the characteristic fused ring system.

Retrosynthetic Analysis of the this compound Skeleton

A logical retrosynthetic analysis of the this compound structure simplifies the complex target into more attainable precursors. The primary disconnection typically occurs at the ether linkage of the tetrahydrofuran (B95107) ring, revealing a bicyclic decalin system with hydroxyl and alkyl substituents. This bicyclic intermediate can be further deconstructed through the cleavage of key carbon-carbon bonds. A common and biomimetic approach traces the origin of the skeleton back to a monocyclic terpene. Specifically, the entire carbon framework can be conceptually derived from a precursor like eudesmol, which in turn can be traced back to a simpler, commercially available chiral starting material such as (-)-carvone (B1668593). This strategy allows the inherent chirality of the starting material to be carried through the synthesis, establishing the absolute stereochemistry of the final product.

Key Reaction Steps and Methodologies in Stereoselective Synthesis

The successful stereoselective synthesis of this compound hinges on a series of critical chemical transformations designed to construct the carbon skeleton and install the necessary functional groups with precise three-dimensional control.

A cornerstone of many syntheses in the dihydro-β-agarofuran family is the use of a chiral pool starting material to establish the initial stereochemistry. (-)-Carvone, a naturally occurring monoterpene, is an ideal starting point as it contains a key stereocenter that corresponds to the C-5 position in the final this compound target. The synthesis begins by transforming (-)-carvone into a cis-fused decalin system. This is often accomplished via a Robinson annulation or a related Michael addition followed by an intramolecular aldol (B89426) condensation, which sets the relative stereochemistry of the two fused rings.

A pivotal challenge in the synthesis of this compound is the introduction of an oxygen atom at the C-4 position, which is an angular, non-activated carbon in the bicyclic intermediate. To achieve this, a multi-step sequence is often employed. First, an allylic C-H bond is oxidized to introduce a hydroxyl group. Selenium(IV) oxide (SeO₂) is a classic and effective reagent for the regiospecific allylic oxidation of olefins, installing a hydroxyl group at the C-3 position of a key bicyclic alkene intermediate. This newly installed alcohol can then be used to direct subsequent functionalization or can be transformed to set the stage for installing the C-4 oxygen.

The formation of the defining tetrahydrofuran ring of the dihydro-β-agarofuran core is the final key construction step. This is typically achieved via an intramolecular cyclization. In one prominent synthesis, a bicyclic intermediate containing hydroxyl groups at both C-4 and C-11 is required. The closure of the ether bridge is then accomplished under acidic conditions or via other etherification protocols. The stereochemical outcome of this cyclization is dictated by the pre-existing conformation of the bicyclic system, which forces the C-11 hydroxyl group into proximity with the C-4 carbon, leading to the formation of the desired cis-fused tetrahydrofuran ring with high stereocontrol.

Analytical Methodologies for Isobaimuxinol and Sesquiterpene Profiling

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating sesquiterpenes from complex mixtures before their detection and quantification. Various chromatographic techniques, both one-dimensional and multi-dimensional, are employed depending on the nature of the sample and the specific analytical goal.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds, including many sesquiterpenes researchgate.netcopernicus.orgorientjchem.org. GC separates compounds based on their boiling points and interaction with the stationary phase, while MS provides structural information through the fragmentation pattern of the ionized molecules.

GC-MS is frequently applied for the characterization and quantification of sesquiterpenes in various matrices, such as wines and plant extracts orientjchem.orgmdpi.comcropj.com. For instance, HS-SPME coupled with GC-MS has been used to characterize and quantify sesquiterpenes in red wines, identifying sixteen different sesquiterpenes mdpi.com. GC-MS analysis of Artemisia pallens acetone (B3395972) extract allowed the identification of major constituents, including sesquiterpene lactones orientjchem.org. In the analysis of agarwood essential oil, GC-MS has been employed to identify and classify components, including sesquiterpenes hanspub.org.

Specific GC-MS parameters can be optimized for sesquiterpene analysis. These include the choice of capillary column (e.g., HP-5MS, DB-5), carrier gas (typically helium), flow rate, injection technique (e.g., split-splitless, splitless), and oven temperature programming orientjchem.orgcropj.commdpi.com. Electron ionization (EI) at 70 eV is commonly used for fragmentation in MS detection copernicus.orgmdpi.com. Compound identification is often based on comparing recorded mass spectra with spectral libraries like NIST, along with considering retention indices mdpi.combeilstein-journals.org.

Research findings demonstrate the effectiveness of GC-MS in sesquiterpene analysis. For example, a TD-GC-MS method was developed for determining monoterpenes, sesquiterpenes, and diterpenes in gas-phase samples, with analysis of real samples identifying diterpenes potentially emitted by boreal forest tree species copernicus.org. GC-MS olfactometry has been used to identify sesquiterpenes that significantly influence the aroma of treated Aquilaria malaccensis essential oil, highlighting compounds like α-humulene and δ-cadinene as key aroma impact compounds cropj.com.

High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors

High-Performance Liquid Chromatography (HPLC) is another essential chromatographic technique used for separating and quantifying sesquiterpenes, particularly those that are less volatile or thermally labile, such as sesquiterpene lactones researchgate.netcreative-proteomics.com. HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases.

HPLC can be coupled with various detectors, including Diode Array Detection (DAD) and Mass Spectrometry (MS), to provide detailed information about the separated compounds nih.govacs.orgrsc.org. HPLC-DAD is useful for detecting compounds with chromophores, while HPLC-MS offers higher sensitivity and structural elucidation capabilities creative-proteomics.comnih.govrsc.org.

HPLC methods have been developed for the analysis of sesquiterpene lactones in medicinal plants. For instance, an HPLC-DAD method was developed and validated for the simultaneous determination and quantification of bioactive compounds, including sesquiterpene lactones, in wormwood (Artemisia absinthium L.) acs.org. Another HPLC-DAD-MS method was developed and validated for the simultaneous characterization and quantification of seven main sesquiterpene lactones in Inula britannica rsc.org.

Optimized HPLC conditions for sesquiterpene analysis often involve using reversed-phase columns (e.g., C18) and gradient elution with mobile phases consisting of water or acidic water and organic solvents like acetonitrile (B52724) or methanol (B129727) acs.orgrsc.orgmdpi.com. The detection wavelength for DAD is typically in the low UV range, such as 205 nm or 210 nm acs.orgrsc.org.

Studies have shown the application of HPLC in the isolation and analysis of sesquiterpenes. Liquid-liquid chromatography followed by semi-preparative HPLC has been used to isolate guaiane-type sesquiterpene lactones from Ferula penninervis, with subsequent analytical HPLC-DAD used for analysis mdpi.com.

Comprehensive Multi-Dimensional Chromatography

Comprehensive multi-dimensional chromatography, such as comprehensive two-dimensional gas chromatography (GC×GC), offers enhanced separation power compared to one-dimensional techniques. This is particularly beneficial for analyzing complex samples containing numerous sesquiterpene isomers and related compounds.

GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) has been applied to the analysis of sesquiterpene hydrocarbons in grape berry exocarp nih.gov. This technique allows for improved resolution of coeluting compounds, providing a more detailed profile of the sesquiterpene composition. The use of in vivo labeling with stable isotopes in conjunction with GC×GC-TOF-MS has enabled the clear identification of volatile compounds and the proposal or confirmation of sesquiterpene formation mechanisms beilstein-journals.orgnih.gov.

Comprehensive two-dimensional gas chromatography-mass spectrometry (GC × GC-MS) has also been used for the analysis of components in agarwood essential oil, demonstrating a higher separation capacity compared to one-dimensional GC-MS and enabling the identification of a larger number of compounds hanspub.org.

Mass Spectrometry-Based Profiling Techniques for Sesquiterpenoids

Mass spectrometry (MS) is indispensable for the identification and profiling of sesquiterpenoids. Coupled with chromatographic separation, MS provides information on the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and obtaining structural insights through fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Metabolomics

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of elemental compositions and increasing confidence in compound identification. HRMS is a key technology in metabolomics, the comprehensive study of metabolites in a biological system.

UHPLC-Q-Orbitrap HRMS is considered a suitable platform for metabolomic research, offering high sensitivity and resolution frontiersin.org. HRMS has been used in untargeted metabolomics studies to investigate the chemical profiles of complex natural mixtures mdpi.com. For instance, untargeted UHPLC-HRMS-based metabolomics analysis has been applied to investigate propolis samples, allowing for the identification of terpenes, including sesquiterpenes mdpi.com.

Untargeted and Targeted Metabolomics Approaches

Metabolomics approaches can be broadly classified as untargeted or targeted. Untargeted metabolomics aims to capture as many metabolites as possible within a sample to obtain a holistic view of the metabolic profile, while targeted metabolomics focuses on the precise quantification of a predefined set of metabolites. Both approaches are valuable for studying sesquiterpenoids.

Untargeted metabolomics, often employing techniques like UHPLC-HRMS, is useful for discovering novel sesquiterpenes or identifying unexpected changes in sesquiterpene profiles in response to biological or environmental factors frontiersin.orgmdpi.comnih.govrsc.org. This approach generates extensive chemical data that can be analyzed using chemometric tools to identify potential biomarkers or differentiate samples based on their sesquiterpene composition rsc.orgacs.org. Untargeted metabolomics with GC-Orbitrap-HRMS and chemometrics has been applied for the authentication of black pepper and identification of geographical and processing markers, revealing sesquiterpenes among the metabolites with high discrimination potential acs.org.

Targeted metabolomics, on the other hand, focuses on the accurate and sensitive quantification of specific sesquiterpenes of interest. This is particularly useful for studying the concentration levels of known bioactive sesquiterpenes or monitoring changes in their abundance under different conditions frontiersin.org. While untargeted approaches provide a broad overview, targeted methods offer higher sensitivity and quantitative precision for the selected analytes frontiersin.org.

Sample Preparation and Extraction Optimization for Sesquiterpene Analysis

Effective sample preparation and extraction are critical steps in the analysis of sesquiterpenes, including compounds like isobaimuxinol, from complex matrices such as plant materials. The goal is to isolate and concentrate the target analytes while minimizing interference from other matrix components preprints.org. Optimization of these processes is essential to maximize extraction efficiency and ensure accurate quantitative and qualitative analysis rjpbr.com.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used sample preparation technique that involves partitioning analytes between a solid stationary phase and a liquid mobile phase veeprho.com. This method is employed to isolate, purify, and concentrate target compounds from a liquid matrix veeprho.com. The principle relies on the selective retention of analytes on the solid phase, followed by their elution using an appropriate solvent veeprho.com. SPE offers advantages such as reduced solvent usage, faster processing times compared to liquid-liquid extraction, and the potential for automation veeprho.com. Various SPE sorbent chemistries are available, including reversed-phase, normal-phase, ion exchange, and specialized phases like molecularly imprinted polymers (MIPs) designed for enhanced selectivity towards specific analytes, such as sesquiterpene lactones nih.govsigmaaldrich.com.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an advanced extraction technique that utilizes liquid solvents at elevated temperatures and pressures mdpi.commdpi.com. These conditions enhance the solubility and mass transfer rates of analytes from a solid matrix into the solvent, leading to higher extraction yields and shorter extraction times compared to conventional methods like maceration mdpi.commdpi.com. PLE allows for precise control over extraction parameters such as temperature, pressure, solvent composition, and extraction time, which are crucial for optimizing the recovery of target compounds, including thermolabile substances mdpi.comencyclopedia.pub. The high pressure in PLE helps the solvent penetrate the pores of the matrix, further improving extraction efficiency encyclopedia.pub.

Microextraction Techniques (e.g., Solid Phase Micro Extraction (SPME), Stir Bar Sorptive Extraction (SBSE))

Microextraction techniques, such as Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE), are solvent-less or miniaturized sample preparation methods that aim to reduce or eliminate the use of organic solvents mdpi.comfrontiersin.org.

SPME utilizes a fiber coated with an extractive phase to absorb or adsorb analytes from a sample matrix (liquid, gas, or solid headspace) mdpi.comchromatographyonline.comijcrt.org. After extraction, the fiber is typically transferred to the analytical instrument (e.g., GC or LC) for thermal or liquid desorption of the concentrated analytes chromatographyonline.com. SPME is noted for its simplicity, speed, and ability to combine sampling and extraction mdpi.com. Different fiber coatings are available, including polydimethylsiloxane (B3030410) (PDMS), polyacrylate (PA), carboxen (CAR), and mixed-phase coatings like CAR/PDMS, PDMS/DVB, and DVB/CAR/PDMS, offering varying polarities and affinities for different analytes, including sesquiterpenes mdpi.com. Headspace SPME (HS-SPME), where the fiber is exposed to the vapor phase above the sample, has been successfully applied to the analysis of volatile compounds, including sesquiterpenes, in various matrices like wine and horticultural crops ijcrt.orgmdpi.comresearchgate.net.

SBSE employs a magnetic stir bar coated with a thick layer of an absorptive polymer, typically PDMS chromatographyonline.comijcrt.org. The stir bar is placed in the sample solution to extract analytes chromatographyonline.com. SBSE generally uses a larger volume of absorbent compared to SPME, which can result in higher extraction efficiency and sensitivity, particularly for analytes with lower solubility in the absorbent chromatographyonline.comijcrt.org. Following extraction, the analytes are usually recovered by thermal desorption or back-extraction with a solvent chromatographyonline.com. While offering high extraction efficiency, SBSE can be more labor-intensive than SPME mdpi.com.

Integration of Analytical Chemistry with Chemometrics for Chemical Fingerprinting

The integration of analytical chemistry techniques with chemometrics is a powerful approach for chemical fingerprinting, particularly for complex samples containing numerous compounds like sesquiterpenes. Chemical fingerprinting aims to generate a comprehensive profile of the chemical constituents in a sample, which can be used for classification, characterization, and comparison ru.nlwiley.com.

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to separate and detect the individual compounds within a sample, producing complex datasets redalyc.org. Chemometrics, which involves the application of mathematical and statistical methods to chemical data, is essential for extracting meaningful information from these datasets ru.nlwiley.comredalyc.org.

Chemometric methods, including multivariate statistics and machine learning algorithms, can be applied to analytical data to identify patterns, classify samples based on their chemical composition, and pinpoint key markers responsible for observed differences wiley.comredalyc.org. This is particularly useful in sesquiterpene profiling for distinguishing between different sources, varieties, or treatment conditions of plant materials researchgate.net. Techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are often employed for dimensionality reduction and classification researchgate.netredalyc.org. Chemometrics can also be used for the systematic planning and optimization of experiments, such as extraction procedures redalyc.org. The combination of advanced analytical techniques and chemometrics allows for a deeper understanding of the chemical complexity of samples and facilitates the use of chemical fingerprints for various applications, including quality control, authentication, and research into the biological activities of compounds like this compound and other sesquiterpenes ru.nlbrjac.com.brrsc.org.

Biological Relevance and Mechanistic Research of Isobaimuxinol

Isobaimuxinol as a Constituent of Biologically Active Natural Sources

This compound is a naturally occurring sesquiterpenoid compound that has been identified in sources with significant biological and medicinal importance. Its presence is intrinsically linked to the chemical profile of these natural materials.

Contribution to the Phytochemical Profile of Agarwood

This compound is a recognized chemical constituent of agarwood, the resinous heartwood produced by trees of the Aquilaria genus, particularly Aquilaria sinensis. tandfonline.comnih.govbeilstein-journals.org Agarwood is a highly prized natural product used in traditional medicine and for fragrance, formed in response to injury or microbial infection. nih.govbeilstein-journals.org The complex chemical composition of agarwood is responsible for its characteristic aroma and therapeutic properties. nih.govnih.gov

Role in Traditional Chinese Medicine Formulations

In Traditional Chinese Medicine (TCM), agarwood, known as "Chen Xiang," is used to treat a variety of conditions, including stomach disorders, coughs, and asthma, and as a sedative and analgesic. nih.govbeilstein-journals.orgmdpi.com The therapeutic effects of TCM formulations are attributed to the synergistic action of their complex chemical constituents. archivesofmedicalscience.com

In Vitro Studies on Cellular and Molecular Interactions

Modern research techniques are being employed to investigate the potential mechanisms of action for natural compounds like this compound at the cellular and molecular level. In vitro and computational studies, such as network pharmacology, provide insights into its potential biological activities.

Investigation of Potential Cellular Targets via Network Pharmacology (e.g., NFKB1, CTSK)

Network pharmacology is a computational approach used to predict the potential protein targets of chemical compounds and elucidate their mechanism of action. nih.govnih.gov This method is particularly useful for analyzing the complex components of traditional medicines like agarwood. nih.govnih.gov

While studies may not have exclusively focused on this compound, network pharmacology analyses of agarwood extracts, which contain this compound, have identified numerous potential cellular targets. These analyses build pharmacological networks to connect compounds with biological targets associated with specific pathways. nih.gov For example, a network pharmacology study of agarwood essential oil identified key protein targets related to cancer, including AKT1, MAPK3, and EGFR. tandfonline.comnih.gov Another study on agarwood's effect on recurrent aphthous stomatitis highlighted targets such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6). nih.govresearchgate.net

Although direct evidence linking this compound to NFKB1 (Nuclear Factor Kappa B Subunit 1) and CTSK (Cathepsin K) is not explicitly detailed in the available research, these targets are highly relevant in inflammatory and bone metabolism processes often addressed by TCM. NF-κB, for instance, is a critical family of transcription factors in inflammation. nih.gov Given that agarwood constituents are known to have anti-inflammatory properties, it is plausible that compounds like this compound could interact with targets within the NF-κB signaling pathway.

Table 1: Predicted Cellular Targets for Agarwood Constituents via Network Pharmacology

Study Focus Predicted Key Cellular Targets Reference
Cancer Pathways EGFR, AKT1, MAPK3, TP53, JUN, SRC tandfonline.comnih.govresearchgate.net
Recurrent Aphthous Stomatitis Interleukin 6 (IL-6), Tumor Necrosis Factor (TNF), Interleukin 1 Beta (IL-1β) nih.govresearchgate.net

Involvement in Predicted Signaling Pathways (e.g., PI3K-AKT, TNF, MAPK, IL-17)

Building on target identification, network pharmacology also predicts the signaling pathways through which active compounds may exert their effects. Research on agarwood constituents suggests involvement in several key pathways. tandfonline.comnih.gov

The PI3K-AKT signaling pathway , crucial for cell survival and proliferation, has been identified as a potential target for compounds in agarwood. tandfonline.comnih.gov The protein AKT1 was highlighted as a core target in network analyses of agarwood. tandfonline.com Similarly, the MAPK signaling pathway , which is involved in cellular responses to a variety of stimuli, is another predicted route of action, with MAPK3 being a noted target. tandfonline.comnih.gov

The TNF signaling pathway is central to inflammation, and TNF has been identified as a key target for agarwood compounds in studies related to inflammatory conditions. nih.govresearchgate.net The IL-17 signaling pathway , another important inflammatory pathway, is often investigated in the context of chronic inflammatory diseases and is a known target of various TCM therapies. nih.govresearchgate.net While a direct link to this compound is pending specific investigation, the consistent identification of these pathways in network analyses of agarwood points to the potential for its sesquiterpene components, including this compound, to modulate these critical cellular processes.

Table 2: Predicted Signaling Pathways for Agarwood Constituents

Predicted Pathway Associated Key Targets Biological Relevance Reference
PI3K-AKT Signaling Pathway AKT1 Cell Survival, Proliferation, Metabolism tandfonline.comnih.govmdpi.com
MAPK Signaling Pathway MAPK3 Inflammation, Stress Response, Cell Proliferation tandfonline.comnih.govmdpi.com
TNF Signaling Pathway TNF Inflammation, Immunity nih.govresearchgate.net

Studies on Sesquiterpene Production in In Vitro Plant Cell Cultures

The low yield of secondary metabolites from natural plant sources has driven the development of alternative production methods. Plant cell culture is a biotechnological platform for the large-scale production of valuable plant-derived compounds, including sesquiterpenes. This in vitro method offers a controlled environment for producing specific metabolites, independent of geographical and climatic constraints.

The production of sesquiterpenes can be achieved using plant cell suspension cultures. These cultures are often initiated from callus tissue derived from plant explants, such as leaves. By manipulating the culture medium and applying elicitors (substances that stimulate secondary metabolite production), the synthesis and accumulation of target compounds can be enhanced. This technology has been successfully applied to produce various sesquiterpenoids and other secondary metabolites. As this compound is a sesquiterpene, its production via plant cell culture of Aquilaria species presents a viable and sustainable alternative to extraction from endangered agarwood trees.

An article on the chemical compound “this compound,” focusing on its biological relevance and mechanistic research, cannot be generated. Extensive searches for "this compound" have yielded no relevant scientific data or research articles. This suggests that the compound may be extremely rare, newly discovered, or potentially misidentified.

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Future Directions and Research Opportunities

Development of Novel Synthetic Strategies for Isobaimuxinol and Analogues

The synthesis of complex natural products like sesquiterpenoids often presents significant challenges, driving the development of novel synthetic methodologies. This compound, with its tricyclic structure featuring a trans-decalin and tetrahydrofuran (B95107) ring system, falls into the class of dihydro-beta-agarofuran (B1262328) sesquiterpenes researchgate.net. Research into the synthesis of related dihydro-beta-agarofuran sesquiterpenes has explored various strategies, including stereoselective approaches and the formation of quaternary carbon centers researchgate.netescholarship.org.

Future research directions in this area could focus on developing more efficient, cost-effective, and stereoselective total synthesis routes specifically for this compound. This could involve exploring novel cascade reactions, organocatalysis, or asymmetric synthesis techniques to control the stereochemistry at the multiple chiral centers present in the molecule. Furthermore, the development of synthetic strategies would facilitate the preparation of this compound analogues with structural modifications. These analogues could then be used to investigate structure-activity relationships, potentially leading to the discovery of compounds with enhanced or altered biological properties. The improved synthesis of related compounds, such as (+)-dehydrobaimuxinol and (-)-baimuxinol from (-)-carvone (B1668593), highlights the ongoing efforts in this field and provides a basis for developing specific routes for this compound researchgate.net.

Advanced Biosynthetic Engineering Approaches in Aquilaria Cultivation

This compound is a natural product found in agarwood, the resinous heartwood produced by Aquilaria species in response to stress traditionalmedicines.org. The formation of agarwood and the accumulation of its characteristic secondary metabolites, including sesquiterpenes like this compound, are complex processes influenced by various factors, including microbial infection and wounding traditionalmedicines.orgresearchgate.net. Understanding and manipulating the biosynthetic pathways in Aquilaria cultivation offers a promising avenue for sustainable production of this compound.

Future research should leverage advanced biosynthetic engineering approaches to enhance this compound production in Aquilaria trees or alternative host systems. This could involve identifying and functionally characterizing the genes and enzymes involved in the this compound biosynthetic pathway. While studies have begun to elucidate pathways for other agarwood constituents like 2-(2-phenylethyl)chromones (PECs), the specific pathway for this compound requires further investigation nih.gov. Techniques such as overexpression of key pathway genes, silencing of competing pathways, or introduction of genes from high-producing Aquilaria chemotypes could be explored. Furthermore, optimizing elicitation methods (e.g., specific fungal strains or wounding techniques) based on a deeper understanding of their molecular effects on this compound biosynthesis could lead to increased yields researchgate.net. Research into the regulatory mechanisms, including transcription factors, that govern the expression of biosynthetic genes is also crucial for effective engineering strategies nih.gov.

Application of Omics Technologies for Comprehensive this compound Pathway Elucidation

Elucidating the complete biosynthetic pathway of this compound is essential for both synthetic biology approaches and understanding its natural production. The application of multi-omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for this purpose nih.govbiorxiv.org.

Future research should utilize integrated omics approaches to comprehensively map the genes, transcripts, proteins, and metabolites involved in this compound biosynthesis in Aquilaria. Transcriptomic analysis of agarwood-forming tissues at different stages of development or under various induction methods can identify genes potentially involved in the pathway nih.gov. Proteomics can reveal the enzymes translated from these transcripts, while metabolomics can track the intermediate compounds formed during the biosynthesis of this compound nih.gov. By integrating these datasets, researchers can construct a detailed picture of the metabolic flow leading to this compound. Network analysis of omics data can help identify key enzymes and regulatory points within the pathway nih.govnih.govplos.org. This comprehensive understanding will be invaluable for targeted genetic manipulation and optimization of production.

Focused Mechanistic Studies on Specific Cellular and Molecular Targets of this compound

While this compound has been identified as a component of traditional medicine sources mdpi.com, its specific cellular and molecular targets and mechanisms of action remain largely unexplored. Preliminary network pharmacology studies on traditional Chinese medicine formulas containing this compound have suggested potential links to targets related to conditions like osteoporosis europeanreview.orgresearchgate.net. However, these studies provide a broad view, and focused investigations on this compound itself are needed.

Q & A

Q. What metabolomic profiling techniques track this compound's in vivo degradation products, and how to interpret complex datasets?

  • Methodological Answer: Combine LC-MS/MS with untargeted metabolomics (e.g., XCMS Online, METLIN) for metabolite identification. Use pathway enrichment analysis (e.g., KEGG, Reactome) to map degradation pathways and validate putative metabolites with synthetic standards .

Key Methodological Considerations

  • Data Integrity : Ensure raw data (spectra, chromatograms) are archived in repositories like Zenodo or Figshare for independent verification .
  • Contradiction Management : Pre-register hypotheses and analytical pipelines on Open Science Framework (OSF) to reduce confirmation bias .
  • Reporting Standards : Align with CHEMDNER guidelines for chemical entity annotation and MIAME standards for omics data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.